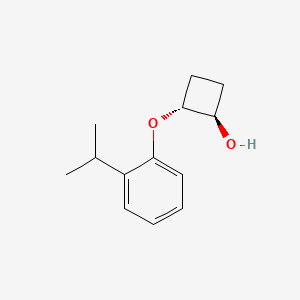
Rel-(1R,2R)-2-(2-isopropylphenoxy)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-(2-isopropylphenoxy)cyclobutan-1-ol is a chiral compound with a cyclobutane ring substituted with a phenoxy group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(2-isopropylphenoxy)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a phenoxide ion.
Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(2-isopropylphenoxy)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The phenoxy or isopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Rel-(1R,2R)-2-(2-isopropylphenoxy)cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(2-isopropylphenoxy)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2R)-2-(2-methylphenoxy)cyclobutan-1-ol: Similar structure with a methyl group instead of an isopropyl group.
Rel-(1R,2R)-2-(2-ethylphenoxy)cyclobutan-1-ol: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness
Rel-(1R,2R)-2-(2-isopropylphenoxy)cyclobutan-1-ol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(1R,2R)-2-(2-propan-2-ylphenoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-9(2)10-5-3-4-6-12(10)15-13-8-7-11(13)14/h3-6,9,11,13-14H,7-8H2,1-2H3/t11-,13-/m1/s1 |
InChI Key |
LVMNYENVKVSHKB-DGCLKSJQSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC=C1O[C@@H]2CC[C@H]2O |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2CCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


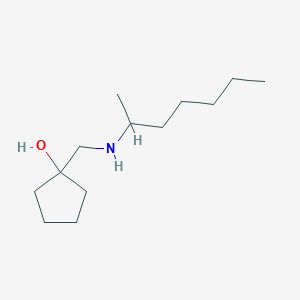
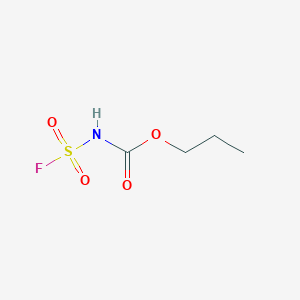
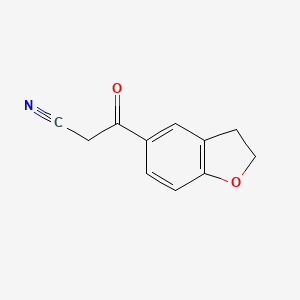
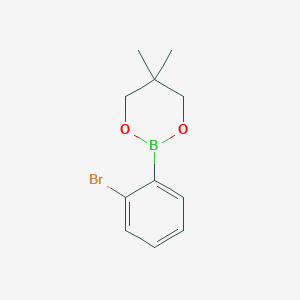

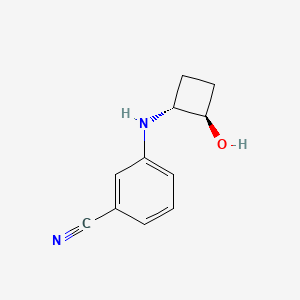
![6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13353530.png)
![trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B13353532.png)
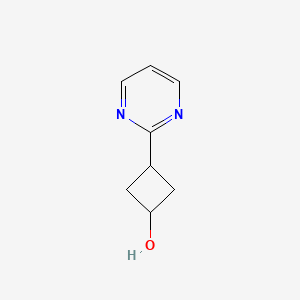
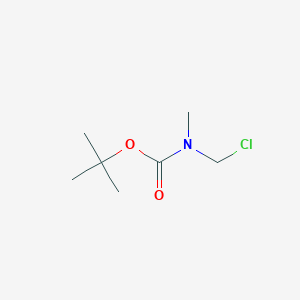
![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)
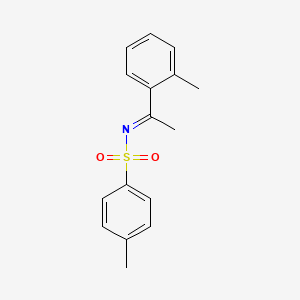
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)

